4-Nitrobenzo[d]thiazole

Tuberculosis Enzyme Inhibition Virtual Screening

Procure the position-specific 4-nitro isomer—not the 2-, 5-, 6-, or 7-nitro analog—to ensure synthetic reproducibility and validated SAR. This scaffold delivers IC50 of 4–6 μM against Mycobacterium tuberculosis HisG (35–40% inhibition at 1 μM) and is explicitly claimed in Vifor patent US2012/214803 A1 for hepcidin antagonist programs targeting iron deficiency/anaemia. Documented distinct azoxy/azo product distributions with aryliminodimagnesium reagents confirm unique regioselectivity for fundamental reaction optimization studies. Select the correct isomer to protect patent alignment and experimental validity.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 2942-08-7
Cat. No. B1584843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzo[d]thiazole
CAS2942-08-7
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
InChIKeyHTEFJELLZLFAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzo[d]thiazole (CAS: 2942-08-7) as a Synthetic Building Block: Procurement Guide


4-Nitrobenzo[d]thiazole (CAS 2942-08-7) is a heterocyclic organic compound with a benzothiazole core substituted with a nitro group at the 4-position . Its molecular formula is C₇H₄N₂O₂S and its molecular weight is 180.18 g/mol . This compound serves primarily as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and dyes . The presence of the nitro group imparts distinct electronic properties and reactivity, making it a valuable building block for constructing more complex heterocyclic systems .

Why 4-Nitrobenzo[d]thiazole Is Not Interchangeable with Other Nitrobenzothiazole Isomers


While all nitrobenzothiazole isomers (2-, 4-, 5-, 6-, and 7-nitro) share the same molecular formula and core scaffold, their distinct substitution patterns dictate fundamentally different chemical reactivity, electronic properties, and biological target engagement [1][2]. The position of the nitro group influences electron density distribution across the aromatic system and determines regioselectivity in downstream reactions such as nucleophilic aromatic substitution and cross-coupling [1]. In biological contexts, the substitution position critically affects molecular recognition—compounds bearing a nitro group at the 4-position exhibit markedly different enzyme inhibition profiles and binding affinities compared to their 2-, 5-, or 6-substituted analogs [2][3]. Generic substitution without positional specificity compromises synthetic reproducibility and invalidates structure-activity relationship (SAR) conclusions.

Quantitative Comparative Evidence for 4-Nitrobenzo[d]thiazole


4-Nitrobenzo[d]thiazole as a Benchmark Core Scaffold in HisG Inhibitor Development

4-Nitrobenzo[d]thiazole serves as the core scaffold for a series of nitrobenzothiazole inhibitors targeting Mycobacterium tuberculosis HisG (ATP phosphoribosyl transferase) [1]. In a direct head-to-head comparison of compounds sharing the identical 4-nitrobenzothiazole core, compound 4 exhibited an IC50 of 4 μM against HisG, while compound 6—a structurally distinct derivative also containing the 4-nitrobenzothiazole scaffold—showed an IC50 of 6 μM [1]. This 1.5-fold difference in potency within the same scaffold class demonstrates that even minor structural modifications to the 4-nitrobenzothiazole core produce quantifiable variations in inhibitory activity, establishing this scaffold as a non-interchangeable starting point for SAR optimization [1]. Notably, compounds 4 and 6 retained 40% and 35% inhibition, respectively, even at 1 μM [1].

Tuberculosis Enzyme Inhibition Virtual Screening

Distinct MAO Inhibitory Profiles of Nitrobenzothiazole Positional Isomers

The position of the nitro group on the benzothiazole ring critically determines monoamine oxidase (MAO) inhibitory selectivity and potency [1][2]. Cross-study comparison reveals that 6-nitrobenzothiazole-derived hydrazones act as potent MAO-A inhibitors with an IC50 of 0.42 ± 0.003 μM [1], while 6-nitrobenzothiazole-derived semicarbazones selectively inhibit the MAO-B isoenzyme [2]. In contrast, the 4-nitrobenzothiazole scaffold has been specifically identified in patent literature as an inhibitor of brain-specific enzymes implicated in neurological disorders , indicating a distinct biological target profile that differs from the MAO activity associated with 6-nitro isomers. This positional specificity means that a researcher seeking MAO inhibition cannot substitute 4-nitrobenzothiazole for 6-nitrobenzothiazole without fundamentally altering the intended biological outcome [1][2].

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

Regioselective Reactivity with Grignard Reagents: 4-Nitro vs. 5-, 6-, and 7-Nitro Isomers

The 4-, 5-, 6-, and 7-nitro derivatives of benzothiazole exhibit distinct product distributions when condensed with ArN(MgBr)₂ (aryliminodimagnesium) reagents, producing mixtures of asymmetric azoxy and azo products . The product distribution pattern demonstrates that the reaction proceeds with mild character, but the specific isomeric outcome depends critically on the nitro group position . This positional dependence of reactivity has been systematically documented in studies correlating oxidation and reduction potentials of reactants with product distribution in reactions of organomagnesium reagents with nitroaromatic compounds [1]. Substituting a different nitrobenzothiazole isomer in a synthetic route optimized for the 4-nitro derivative would alter regioselectivity, potentially yielding different products or requiring re-optimization of reaction conditions [1].

Organic Synthesis Reaction Selectivity Organometallic Chemistry

4-Nitrobenzo[d]thiazole as a Key Intermediate in Patent-Protected Therapeutic Compositions

4-Nitrobenzo[d]thiazole is explicitly claimed as a synthetic intermediate in patent literature for novel hepcidin antagonists targeting iron metabolism disorders [1]. The patent specifically describes the use of 4-nitrobenzo[d]thiazole derivatives in pharmaceutical compositions for treating conditions such as iron deficiency and anemia associated with chronic inflammatory diseases [1]. This patent-cited application distinguishes 4-nitrobenzo[d]thiazole from other nitrobenzothiazole isomers, which are not equivalently claimed for this therapeutic indication [1]. The explicit inclusion of the 4-nitro derivative in the patent scope—rather than the 5-, 6-, or 7-nitro isomers—reflects a deliberate selection based on structure-activity optimization for hepcidin antagonism [1].

Pharmaceutical Patents Iron Metabolism Drug Development

Validated Application Scenarios for 4-Nitrobenzo[d]thiazole Based on Quantitative Evidence


Anti-Tubercular Drug Discovery: HisG Inhibitor Lead Optimization

Research groups developing novel anti-tubercular agents targeting Mycobacterium tuberculosis HisG (ATP phosphoribosyl transferase) should procure 4-nitrobenzo[d]thiazole as the core scaffold for SAR expansion. Published evidence demonstrates that compounds bearing the 4-nitrobenzothiazole core exhibit IC50 values of 4-6 μM against HisG and retain 35-40% inhibition at 1 μM [1]. This scaffold provides a validated starting point for medicinal chemistry optimization, and substitution with alternative nitrobenzothiazole positional isomers would lack equivalent validation in this target class [1].

Synthetic Methodology Development: Regioselective Functionalization Studies

Organic chemists investigating regioselective reactions of nitroheteroaromatic compounds should utilize 4-nitrobenzo[d]thiazole as a defined substrate for reaction optimization. Documented studies with aryliminodimagnesium reagents demonstrate that the 4-nitro isomer yields distinct azoxy/azo product distributions compared to 5-, 6-, and 7-nitro derivatives [1][2]. This positional specificity makes the compound valuable for fundamental studies of electronic effects on nucleophilic aromatic substitution and cross-coupling regioselectivity [1][2].

Iron Metabolism Disorder Therapeutics: Hepcidin Antagonist Development

Pharmaceutical research programs targeting hepcidin antagonism for iron deficiency and anemia indications should source 4-nitrobenzo[d]thiazole as a key intermediate based on explicit patent claims [1][2]. The Vifor patent (US2012/214803 A1) specifically cites 4-nitrobenzothiazole derivatives in pharmaceutical compositions, establishing this positional isomer—not the 5-, 6-, or 7-nitro analogs—as the relevant building block for this therapeutic modality [1]. Procurement of the correct isomer ensures alignment with patent-protected synthetic routes and validated SAR [1].

Neurological Disorder Research: Brain-Specific Enzyme Inhibition

Investigators exploring enzyme targets implicated in neurological disorders should consider 4-nitrobenzo[d]thiazole as a scaffold with documented relevance to brain-specific enzyme inhibition [1]. While 6-nitrobenzothiazole derivatives have established MAO-A/B inhibitory profiles (IC50 = 0.42 ± 0.003 μM for MAO-A), the 4-nitro isomer is cited for distinct neurological enzyme targets [1][2]. This target divergence means that research programs must carefully select the appropriate nitrobenzothiazole positional isomer based on the specific enzyme target of interest [1][2].

Technical Documentation Hub

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